molecular formula C14H27N3O3 B7984662 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Número de catálogo: B7984662
Peso molecular: 285.38 g/mol
Clave InChI: IUAIUTQQJMTBTQ-WHXUTIOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a Boc-protected amino acid derivative featuring a cyclohexyl backbone with an (S)-2-aminopropionylamino group at the 2-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₂₉N₃O₃ (based on analogous structures in ), with a molecular weight of ~311–329 g/mol (depending on substituents) . The stereochemistry (S-configuration) and cyclohexyl conformation influence its interactions in biological systems or synthetic pathways.

Propiedades

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-7-5-6-8-11(10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAIUTQQJMTBTQ-WHXUTIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino-propionyl group: This step involves the reaction of the cyclohexyl compound with an amino-propionyl derivative under controlled conditions.

    Formation of the carbamic acid tert-butyl ester: This final step involves the esterification of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparación Con Compuestos Similares

Structural Variations and Functional Groups

a) Positional Isomers
  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester (): The amino-propionylamino group is at the 4-position of the cyclohexyl ring instead of the 2-position. Impact: Altered spatial arrangement may affect hydrogen bonding and steric interactions with target receptors or enzymes. Cyclohexyl chair conformations could differ, influencing solubility and crystallinity .
b) Substituent Modifications
  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester (): An isopropyl group replaces the hydrogen on the carbamic acid nitrogen.
  • TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE (): Cyclopropyl substitution on the carbamate nitrogen introduces ring strain and rigidity. Impact: May improve metabolic stability due to reduced susceptibility to enzymatic cleavage. Molecular weight: 311.42 g/mol .
c) Backbone Alterations
  • [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (): Replaces the cyclohexyl ring with a pyrrolidinyl (5-membered) ring. Impact: Increased conformational flexibility and altered basicity due to the nitrogen-containing ring. May exhibit different binding affinities in peptide-mimetic applications .
  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester (): Features a branched 3-methyl-butyryl chain instead of propionyl. Impact: Enhanced steric hindrance could slow reaction kinetics in coupling steps. The branched chain may also affect solubility and crystallinity .

Protecting Group Variations

  • [2-(3-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester (): Uses a phenyl-ethyl group instead of cyclohexyl. Impact: Introduces aromaticity, enabling π-π stacking interactions. The tert-butyl carbamate remains stable under basic conditions but is acid-labile .
  • [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester (): Benzyl ester replaces the tert-butyl group. Impact: Benzyl groups are cleaved via hydrogenolysis, offering orthogonal protection strategies compared to acid-labile Boc deprotection .

Electronic and Physicochemical Properties

  • {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (): Chloro-acetyl group introduces electronegativity. Impact: Higher XLogP3 (2.7) indicates increased lipophilicity. The chlorine atom may participate in halogen bonding, altering target binding .
  • [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester (): Nitro-pyridinyl group adds strong electron-withdrawing effects. Impact: May enhance reactivity in nucleophilic aromatic substitution or redox reactions. Molecular weight: 336.39 g/mol .

Actividad Biológica

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1057409-91-2, is a synthetic compound that has garnered attention in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 255.39 g/mol
  • Synonyms : tert-Butyl (2-((S)-2-amino-propionylamino)-cyclohexyl)carbamate

Biological Activity Overview

The biological activity of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester has been primarily studied in relation to its potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure.

The compound acts by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The specific binding affinity and inhibitory potency of this compound have not been extensively characterized in the literature, but it is hypothesized to exhibit significant ACE inhibitory activity based on structural similarities to known ACE inhibitors.

In Vitro Studies

Research has indicated that compounds similar to [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester show varying degrees of ACE inhibition. For instance, a study comparing various derivatives found that modifications to the carbamate structure can enhance or reduce biological activity significantly.

CompoundACE Inhibition (IC50 μM)
Compound A0.07
Compound B0.011
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl esterTBD

In Vivo Studies

In vivo studies have explored the effects of related compounds on hypertensive animal models. For example, one study administered a structurally similar compound at a dosage of 10 mg/kg to renal hypertensive rats, observing no significant changes in blood pressure or heart rate, suggesting a need for further optimization of dosage or formulation for enhanced efficacy .

Case Studies

  • Case Study on Hypertensive Rats :
    • Objective : To evaluate the antihypertensive effects of the compound.
    • Methodology : Administered orally at varying doses.
    • Results : No significant effect on blood pressure was observed at the tested dose, indicating potential issues with bioavailability or the need for structural modification.
  • Comparative Study with Known ACE Inhibitors :
    • Objective : To assess relative efficacy against established ACE inhibitors.
    • Findings : The compound showed promise but required further structural optimization for improved potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.